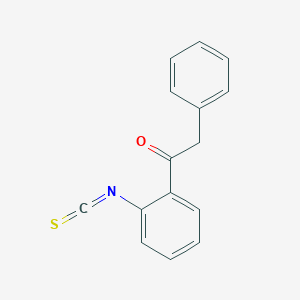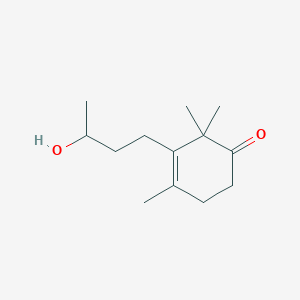
3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with hydroxybutyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethylcyclohex-3-en-1-one with 3-bromobutan-1-ol under basic conditions to introduce the hydroxybutyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylate, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Formation of 3-(3-oxobutyl)-2,2,4-trimethylcyclohex-3-en-1-one.
Reduction: Formation of 3-(3-hydroxybutyl)-2,2,4-trimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
3-Hydroxybutyrate: A metabolite involved in energy production and signaling in biological systems.
2,2,4-Trimethylcyclohexanone: A related compound with similar structural features but lacking the hydroxybutyl group.
Uniqueness: 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one is unique due to the presence of both the hydroxybutyl and trimethylcyclohexene moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
136327-78-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3-(3-hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-5-8-12(15)13(3,4)11(9)7-6-10(2)14/h10,14H,5-8H2,1-4H3 |
InChI Key |
GVYMZFBDJFNUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)CC1)(C)C)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
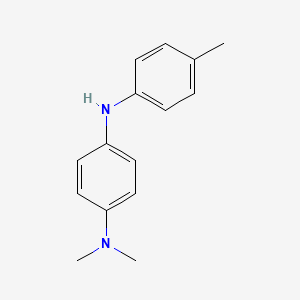

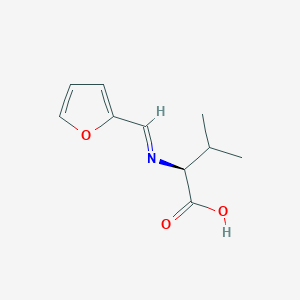
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
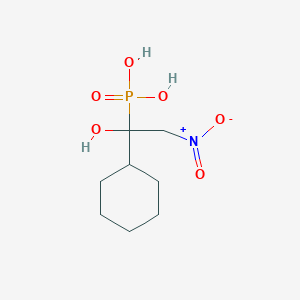
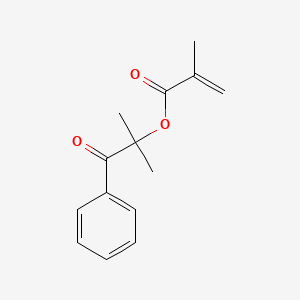
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
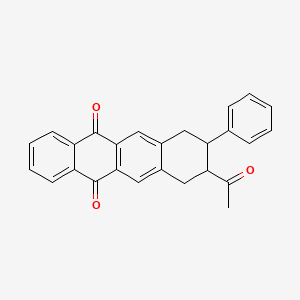
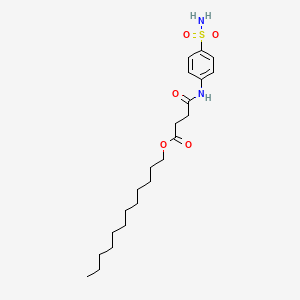
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
